Chrysene-5,6-oxide

mutagenicity Ames test structure-activity relationship

Researchers investigating PAH metabolic activation require a stable, low-mutagenicity K-region epoxide control. Chrysene-5,6-oxide serves as this essential negative reference standard. - **Critical Differentiator:** >40-fold lower mutagenicity than bay-region diol-epoxides in S. typhimurium TA98/TA100 - **Mechanistic Utility:** Validated substrate for epoxide hydrolase enantioselectivity (67-92% 5R,6R) and non-enzymatic detoxification (kψ = 6.2 × 10⁻¹ mol⁻¹ L s⁻¹) - **Supply Chain:** Available for immediate R&D shipment; configurable packaging from milligram to gram quantities

Molecular Formula C18H12O
Molecular Weight 244.3 g/mol
CAS No. 15131-84-7
Cat. No. B079990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChrysene-5,6-oxide
CAS15131-84-7
Synonymschrysene, K-region epoxide
chrysene-5,6-oxide
Molecular FormulaC18H12O
Molecular Weight244.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C4C(O4)C5=CC=CC=C35
InChIInChI=1S/C18H12O/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-18(19-17)16(12)14/h1-10,17-18H
InChIKeyVYYARLZUMSKDPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chrysene-5,6-oxide: K-Region Epoxide Reference Standard


Chrysene-5,6-oxide (CAS 15131-84-7), also referred to as chrysene K-region epoxide or 5,6-epoxy-5,6-dihydrochrysene, is a polycyclic aromatic hydrocarbon (PAH) epoxide with the molecular formula C₁₈H₁₂O and molecular weight 244.29 g/mol [1]. It is formed by cytochrome P450-mediated epoxidation across the 5,6-olefinic bond (the K-region) of chrysene and serves as a critical intermediate in the metabolic activation pathway of this Group 2B environmental carcinogen [2]. Unlike bay-region diol-epoxides, which are generally considered ultimate carcinogens, chrysene-5,6-oxide represents an earlier, more chemically tractable epoxide metabolite that is extensively utilized as a mechanistic probe for studying epoxide hydrolase stereoselectivity, DNA adduct formation, and structure-activity relationships among PAH epoxides [3].

Why K-Region Epoxide Is Irreplaceable in Mechanistic Studies


Chrysene-5,6-oxide occupies a unique and non-interchangeable position within the chrysene metabolic cascade: it is the direct substrate of microsomal epoxide hydrolase and exhibits markedly lower DNA adduct-forming and mutagenic potency than bay-region diol-epoxides [1]. Substituting chrysene-5,6-oxide with anti-chrysene-1,2-diol-3,4-oxide would overestimate mutagenic potency by approximately 40-fold in bacterial systems, while substituting with parent chrysene would introduce confounding requirements for exogenous metabolic activation (S9 mix) [2]. Furthermore, the enantioselective hydration of chrysene-5,6-oxide by epoxide hydrolase yields trans-5,6-dihydrodiol enriched 67–92% in the 5R,6R enantiomer, a stereochemical outcome that is mechanistically distinct from the processing of non-K-region epoxides and cannot be reproduced by any other class of chrysene oxide [3].

Quantitative Differentiation Against Closest Analogs


Mutagenic Potency Ranking in Salmonella TA100

In a direct head-to-head comparison using Salmonella typhimurium TA100, chrysene-5,6-oxide exhibited the lowest mutagenic potency among directly active chrysene epoxide metabolites. The rank order was: anti-triol-epoxide > syn-triol-epoxide > anti-diol-epoxide > syn-diol-epoxide > chrysene-5,6-oxide ≫ chrysene quinones (chrysene-1,2-quinone, chrysene-3,4-quinone, chrysene-5,6-quinone) [1]. All four bay-region and triol-epoxide species were substantially more mutagenic than chrysene-5,6-oxide; the quinones and parent chrysene were inactive or orders of magnitude weaker [1].

mutagenicity Ames test structure-activity relationship

Bacterial Mutagenicity: Bay-Region vs. K-Region Fold Difference

In a comparative mutagenicity study across S. typhimurium strains TA98 and TA100, the bay-region chrysene diol-epoxide (±)-1β,2α-dihydroxy-3α,4α-epoxy-1,2,3,4-tetrahydrochrysene was over 40 times more mutagenic than chrysene-5,6-oxide [1]. By contrast, chrysene-5,6-oxide was described as 'only very weakly mutagenic' despite exhibiting significant cytotoxicity [1]. The bay-region tetrahydroepoxide 3,4-epoxy-1,2,3,4-tetrahydrochrysene was 6- to 18-fold more active than its non-bay-region counterpart [1].

Bay-region theory diol-epoxide bacterial mutagenesis

Mammalian Cell Mutagenicity and DNA Adduct Efficiency

In V79 Chinese hamster cells, chrysene-5,6-oxide was the least potent mutagen among five directly tested chrysene epoxides. Expressed as mutation frequency per nmol compound administered, the anti-triol-epoxide was 1.7× more active than the anti-diol-epoxide; the anti-diol-epoxide was ~10× more active than syn-triol-epoxide and syn-diol-epoxide; and these syn-isomers were in turn several times more active than chrysene-5,6-oxide [1]. When normalized to mutations per pmol total DNA adducts formed (measured by ³²P-postlabeling), the anti-triol-epoxide and anti-diol-epoxide were approximately twice as active as chrysene-5,6-oxide, the syn-triol-epoxide, and the syn-diol-epoxide, which all exhibited similar adduct efficiency [1].

V79 cells DNA adduct 32P-postlabeling

Epoxide Hydrolase Enantioselectivity

Both enantiomers of chrysene-5,6-oxide are substrates for rat liver microsomal epoxide hydrolase, but the enzyme exhibits pronounced stereoselectivity: hydrolysis yields chrysene trans-5,6-dihydrodiol enriched 67–92% in the 5R,6R enantiomer [1]. The enantiomeric composition of chrysene-5,6-oxide formed metabolically from chrysene varied strongly with cytochrome P450 inducer treatment: (5S,6R):(5R,6S) ratios were 68:32 (control), 71:29 (phenobarbital), and 5:95 (3-methylcholanthrene), indicating a dramatic inversion of stereoselectivity induced by 3-methylcholanthrene [2]. In contrast, the non-K-region chrysene 1,2-epoxide and 3,4-epoxide racemized rapidly at room temperature and their enantiomeric compositions could not be directly determined [2].

epoxide hydrolase enantioselectivity chiral HPLC

Phosphodiester Reactivity Kinetics

Chrysene-5,6-oxide reacts regiospecifically with diethyl hydrogen phosphate to yield exclusively 6-chrysenol, with a pseudo-first-order rate constant kψ = 6.2 × 10⁻¹ mol⁻¹ L s⁻¹ [1]. This reaction, proposed as a model for a potential detoxification pathway, proceeds with first-order kinetics in both epoxide and phosphate concentrations [1]. The same study reported that phenanthrene 9,10-oxide (a structurally related K-region epoxide of a smaller PAH) reacts analogously to give 9-phenanthrol with an identical rate constant, establishing a class-level kinetic benchmark for K-region epoxide-phosphate reactivity [1].

phosphodiester reaction detoxification kinetics

Tumorigenicity in Mouse Skin

In comparative skin tumorigenicity studies in mice, chrysene-5,6-oxide was less active as a tumor initiator than parent chrysene [1]. Specifically, in C57 black mice, the incidence of liver tumors was higher in the chrysene-treated group compared to the chrysene-5,6-oxide-treated group [1]. By contrast, the bay-region tetrahydroepoxide 3,4-epoxy-1,2,3,4-tetrahydrochrysene and its metabolic precursor 1,2-dihydrochrysene were both as tumorigenic as chrysene on mouse skin [2]. This differential pattern—K-region epoxide less tumorigenic than parent, bay-region epoxide equally tumorigenic—mirrors the mutagenicity hierarchy.

tumorigenicity mouse skin carcinogenesis

High-Value Application Scenarios


Calibrating Mutagenicity Assay Potency Gradients

Chrysene-5,6-oxide serves as the validated low-potency anchor point in mutagenicity dose-response curves spanning the full chrysene epoxide potency spectrum. Its >40-fold lower mutagenicity compared to bay-region diol-epoxides in S. typhimurium TA98/TA100 [1] and its position as the weakest mutagen among five directly active chrysene epoxides in V79 cells [2] make it the essential negative reference standard for laboratories quantifying the incremental mutagenic contribution of bay-region activation, 9-hydroxylation, and anti-diastereomer configuration.

Profiling Epoxide Hydrolase and P450 Inducer Stereoselectivity

As the only configurationally stable chrysene epoxide amenable to direct chiral stationary phase HPLC analysis, chrysene-5,6-oxide is the substrate of choice for characterizing epoxide hydrolase enantioselectivity (67–92% 5R,6R enantiomeric excess in dihydrodiol product) and for profiling how P450 inducers such as 3-methylcholanthrene invert metabolic epoxidation stereochemistry from 68:32 to 5:95 (5S,6R:5R,6S) [1]. Non-K-region chrysene epoxides cannot serve this purpose due to rapid racemization at ambient temperature [2].

Phosphate-Mediated Detoxification Models

With an established pseudo-first-order rate constant of kψ = 6.2 × 10⁻¹ mol⁻¹ L s⁻¹ for regiospecific opening to 6-chrysenol by phosphate diester [1], chrysene-5,6-oxide is the validated substrate for investigating non-enzymatic detoxification pathways of K-region PAH epoxides. This kinetic benchmark enables direct cross-PAH comparisons with phenanthrene 9,10-oxide and supports mechanistic studies of how cellular phosphate and phosphodiester environments modulate epoxide half-life.

Bay-Region Carcinogenesis Hypothesis Negative Control

In experimental designs testing the bay-region diol-epoxide theory of PAH carcinogenesis, chrysene-5,6-oxide is the required K-region epoxide control: its lower tumorigenicity than parent chrysene in mouse skin [1] and its very weak mutagenicity relative to bay-region diol-epoxides [2] provide the critical evidence that epoxidation alone, without formation of a bay-region diol-epoxide, is insufficient for tumor initiation.

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